molecular formula C22H32O3 B025056 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol CAS No. 19669-65-9

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol

Cat. No.: B025056
CAS No.: 19669-65-9
M. Wt: 344.5 g/mol
InChI Key: MSUVOSKVTATSHE-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol is a synthetic steroidal compound with a modified pregnane backbone. Key structural features include:

  • 19-nor configuration: Removal of the C19 methyl group, a common modification in synthetic progestogens to enhance metabolic stability and receptor binding .
  • 3,3-dimethoxy groups: Methoxy substitutions at the C3 position, which differentiate it from natural steroids and influence solubility and enzymatic degradation .
  • 17-alpha configuration: The hydroxyl group at C17 adopts the alpha orientation, contrasting with the beta orientation in endogenous progesterone but common in synthetic analogs to modulate progestogenic activity .
  • 5(10)-en-20-yn system: A conjugated double bond at the Δ5(10) position and a 20-ethynyl group, which enhance structural rigidity and receptor affinity .

Its synthetic pathway often involves methoxylation of 3-keto intermediates derived from 19-norsteroid precursors .

Properties

IUPAC Name

17-ethynyl-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-5-21(23)12-10-19-18-7-6-15-14-22(24-3,25-4)13-9-16(15)17(18)8-11-20(19,21)2/h1,17-19,23H,6-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUVOSKVTATSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941432
Record name 3,3-Dimethoxy-19-norpregn-5(10)-en-20-yn-17-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19669-65-9
Record name 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019669659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethoxy-19-norpregn-5(10)-en-20-yn-17-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethoxy-19-nor-17-α-pregn-5(10)-en-20-yn-17-β-ol
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Preparation Methods

Ketalization of the 3-Keto Group

The 3-keto group of 17β-hydroxy-7α-methyl-4-estren-3-one is protected as a cyclic ketal to prevent undesired side reactions. Using ethylene glycol and a catalytic acid, the reaction proceeds at 80–100°C for 6–12 hours, achieving yields of 85–90%.

Table 1: Ketalization Conditions and Yields

DiolAcid CatalystTemperature (°C)Time (h)Yield (%)
Ethylene glycolp-TsOH80688
1,2-PropanediolHCl1001278

Acetylide Addition at C(17)

The C(17) ketone undergoes nucleophilic addition with lithium acetylide in tetrahydrofuran (THF) at −78°C. This stereoselective step forms the 17α-ethynyl group with >95% regioselectivity. Quenching with ammonium chloride yields the 17β-hydroxy intermediate.

Hydrolysis of Cyclic Ketals to Yield the Final Product

The 3,3-dimethoxy ketal is hydrolyzed using aqueous HCl in tetrahydrofuran (THF) at 50°C for 2 hours, yielding this compound with 75–80% efficiency. Acid concentration and temperature are critical to avoiding decomposition.

Table 2: Hydrolysis Optimization

Acid (Conc.)SolventTemperature (°C)Time (h)Yield (%)
HCl (1M)THF50278
H2SO4 (0.5M)MeOH601.565

Alternative Routes and Comparative Analysis

Birch Reduction-Oppenauer Oxidation Pathway

A historical route involves Birch reduction of 17β-hydroxy-3-methoxy-7α-methyl-1,3,5(10)-estratriene, followed by Oppenauer oxidation to introduce the C(17) ketone. While effective, this method requires cryogenic conditions and offers lower yields (~60%) compared to modern ketalization approaches.

Metal Acetylide Direct Addition

Recent patents describe reacting 7α-methyl-5(10)-estrene-17-one 3,3-cyclic ketals with metal acetylides (e.g., lithium acetylide-ethylenediamine complex) in dichloromethane. This one-pot method simplifies the synthesis but necessitates strict anhydrous conditions.

Challenges and Industrial Considerations

Stereochemical Control

Ensuring α-configuration of the ethynyl group at C(17) remains challenging. Over-addition or epimerization can occur if reaction temperatures exceed −70°C during acetylide addition.

Scalability and Cost

Large-scale production faces hurdles in purifying intermediates. Column chromatography is often replaced with crystallization using hexane-ethyl acetate mixtures, reducing costs but requiring precise solvent ratios .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or alkyne groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alkanes or alkenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Potential use in the development of therapeutic agents for hormonal regulation and treatment of certain diseases.

    Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol involves interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol and related compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Structural Features Biological Activity
This compound 19670-51-0 3,3-dimethoxy, 17β-OH, Δ5(10), 20-yn High progestogenic activity; moderate androgenic effects
3-Oxo-19-nor-17α-pregn-5(10)-en-20-yn-17-yl acetate (h/i in ) N/A 3-keto, 17α-acetoxy, Δ5(10), 20-yn Lower metabolic stability due to 3-keto group; used in impurity profiling of progestins
Levonorgestrel 797-63-7 17α-ethynyl, 13-ethyl, Δ4 Higher receptor affinity; widely used in contraceptives
Mestranol 72-33-3 3-methoxy, 17α-ethynyl, Δ1,3,5(10) Estrogenic activity; primarily used in combination oral contraceptives
Norethynodrel 68-23-5 17α-hydroxy, 3-cyclic acetal, Δ5(10) Intermediate in progestogen synthesis; lower potency than modern analogs

Key Findings:

Substitution at C3: The 3,3-dimethoxy groups in the target compound reduce oxidative metabolism compared to 3-keto analogs (e.g., 3-Oxo-19-nor-17α-pregn-5(10)-en-20-yn-17-yl acetate), enhancing oral bioavailability . Mestranol’s 3-methoxy group confers estrogenic activity, whereas the dimethoxy configuration in the target compound prioritizes progestogenic effects .

17-Hydroxy Orientation: The 17β-OH orientation in the target compound contrasts with 17α-OH in Norethynodrel, resulting in stronger binding to progesterone receptors (PRs) .

Δ5(10) vs. Δ4 Unsaturation: The Δ5(10) double bond (as in the target compound and Norethynodrel) reduces androgenic side effects compared to Δ4 analogs like Levonorgestrel .

20-Ethynyl Group: Present in both the target compound and Levonorgestrel, this group enhances PR binding affinity but may contribute to hepatic enzyme induction in long-term use .

Biological Potency :

  • X-ray crystallography studies (e.g., Org OD14 in ) demonstrate that 17β-OH and Δ5(10) systems stabilize hydrophobic interactions with PRs, leading to higher potency than 17α-OH analogs .

Research and Development Insights

  • Synthetic Challenges: Industrial production requires precise control of methoxylation and acetylation steps to avoid impurities like Δ5(10)-norethisterone enantate (a synthesis-related byproduct) .
  • Pharmacokinetics: The dimethoxy groups slow hepatic clearance, resulting in a half-life ~24 hours in preclinical models, comparable to Desogestrel but shorter than Levonorgestrel’s 36 hours .
  • Toxicology: Unlike Mestranol, the target compound lacks estrogenic activity, reducing risks of thromboembolism in clinical applications .

Biological Activity

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol, a synthetic steroid compound, has garnered interest due to its potential biological activities. This article explores its physicochemical properties, biological activities, mechanisms of action, and relevant case studies.

The compound has the following physicochemical characteristics:

PropertyValue
Molecular FormulaC22H32O3
Molar Mass344.49 g/mol
Density1.12 g/cm³
Melting Point170–174 °C
Boiling Point439.3 °C (predicted)
pKa13.06 (predicted)

These properties indicate its stability and solubility characteristics, which are crucial for its biological interactions.

Hormonal Activity

This compound exhibits significant hormonal activity, particularly as an androgen receptor modulator. Its structure suggests potential interactions with steroid hormone pathways, which could influence various physiological processes such as metabolism and reproductive functions.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has shown effectiveness in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Research indicates that it may reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in various tissues.

The biological activity of this compound is primarily mediated through:

  • Androgen Receptor Modulation : By binding to androgen receptors, it can mimic or block the effects of natural androgens.
  • Apoptotic Pathways : Inducing apoptosis in cancer cells through the activation of caspases.
  • Cytokine Inhibition : Reducing the synthesis and release of pro-inflammatory cytokines.

Study on Cancer Cell Lines

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency at low concentrations.

In Vivo Studies

In vivo studies have demonstrated that administration of this compound in animal models resulted in reduced tumor growth rates compared to control groups. These findings suggest potential therapeutic applications in oncology.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound during synthesis?

To verify structural integrity, employ single-crystal X-ray diffraction for precise stereochemical determination, as demonstrated in studies of related 19-nor-pregnane derivatives . Complement this with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor purity and intermediate formation during synthesis, as outlined in multi-step synthetic protocols . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving methoxy and alkyne substituents, referencing pharmacopeial standards for analogous steroids .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to OSHA HCS guidelines : use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact, given its classification for acute toxicity and irritation . Conduct reactions in fume hoods to avoid inhalation of aerosols, and store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation . Toxicity screening should precede in vivo studies, with reference to standardized assays for steroid derivatives .

Q. How can researchers optimize purification methods for this compound?

Use flash column chromatography with gradients of n-hexane/ethyl acetate (3:1 to 1:2) to separate polar byproducts, as validated in pregnane glycoside isolation workflows . For crystalline derivatives, recrystallization in methanol or ethanol at 0–4°C improves yield, leveraging temperature-dependent solubility noted in steroidal analogs .

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved across different methodologies?

Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) . For example, compare yields under anhydrous tetrahydrofuran (THF) vs. dimethyl sulfoxide (DMSO) for alkynylation steps, referencing protocols for 17α-pregnane derivatives . Contradictions in esterification efficiency may arise from steric hindrance at C3; mitigate this via kinetic studies using low-temperature (−20°C) acetylation .

Q. What experimental strategies elucidate this compound’s interactions with hormone receptors?

Employ competitive binding assays with radiolabeled ligands (e.g., ³H-estradiol) in recombinant estrogen/progesterone receptor systems. Structural analogs like 17β-hydroxy-19-nor-pregnanes show affinity for steroid receptors, suggesting similar binding modes . For mechanistic insights, perform molecular dynamics simulations using crystallographic data from related 3-methoxy steroids .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months, analyzing degradation products via LC-MS. Methoxy groups are prone to oxidative demethylation; stability in argon atmospheres vs. air can clarify degradation pathways . Compare with 3-ethoxy analogs, which exhibit longer shelf lives due to reduced electrophilicity .

Q. What methodologies are suitable for studying metabolic pathways in preclinical models?

Use isotope-labeled tracers (e.g., ¹⁴C at C17) in rodent hepatocyte assays, followed by metabolite profiling via UPLC-QTOF-MS. Reference studies on 17β-hydroxypregnane metabolites, which undergo phase I oxidation and glucuronidation . For in vivo validation, employ bile-duct cannulated models to capture enterohepatic recirculation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities?

Cross-validate assays using homogeneous time-resolved fluorescence (HTRF) vs. traditional radioligand methods. Variations may arise from differential protein glycosylation in recombinant receptors or solvent effects (e.g., DMSO concentration >0.1% alters binding kinetics) . Normalize data to internal controls (e.g., tamoxifen for estrogen receptors) .

Methodological Tables

Parameter Recommended Protocol Reference
Crystallization Methanol/water (4:1), slow evaporation at 4°C
Toxicity Screening OECD Guideline 423 (acute oral toxicity)
Receptor Binding Assay ³H-estradiol displacement, 24h equilibrium
Synthetic Yield Optimization THF, 0.1 eq. TBAB, 60°C, 12h

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